molecular formula C24H38N8O B13427173 Bispyrimidinylpiperazinylbutyl ether

Bispyrimidinylpiperazinylbutyl ether

Katalognummer: B13427173
Molekulargewicht: 454.6 g/mol
InChI-Schlüssel: DPMRGPFHVHDZOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-[Oxybis[butane-1,4-diyl-(piperazine-1,4-diyl)]]dipyrimidine is a complex organic compound with the molecular formula C24H38N8O and a molecular weight of 454.61 g/mol . This compound is characterized by its unique structure, which includes two pyrimidine rings connected by a piperazine and butane linkage through an oxygen atom. It is primarily used in research and analytical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Oxybis[butane-1,4-diyl-(piperazine-1,4-diyl)]]dipyrimidine typically involves the reaction of pyrimidine derivatives with piperazine and butane-1,4-diol. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process generally includes multiple steps of purification and characterization to meet the required standards for research applications .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-[Oxybis[butane-1,4-diyl-(piperazine-1,4-diyl)]]dipyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

2,2’-[Oxybis[butane-1,4-diyl-(piperazine-1,4-diyl)]]dipyrimidine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2,2’-[Oxybis[butane-1,4-diyl-(piperazine-1,4-diyl)]]dipyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2’-[Oxybis[butane-1,4-diyl-(piperazine-1,4-diyl)]]dipyrimidine is unique due to its specific combination of pyrimidine, piperazine, and butane linkages, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and as a reference standard in analytical chemistry .

Eigenschaften

Molekularformel

C24H38N8O

Molekulargewicht

454.6 g/mol

IUPAC-Name

2-[4-[4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]butyl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C24H38N8O/c1(11-29-13-17-31(18-14-29)23-25-7-5-8-26-23)3-21-33-22-4-2-12-30-15-19-32(20-16-30)24-27-9-6-10-28-24/h5-10H,1-4,11-22H2

InChI-Schlüssel

DPMRGPFHVHDZOU-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CCCCOCCCCN2CCN(CC2)C3=NC=CC=N3)C4=NC=CC=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.